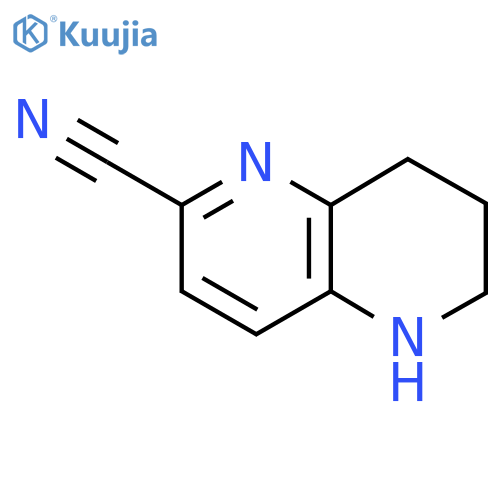

Cas no 1219022-67-9 (5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile)

5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile

- SBB081648

- AT30334

- Z1954800557

- 1,2,3,4-tetrahydropyridino[3,2-b]pyridine-6-carbonitrile

- 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile

-

- MDL: MFCD18325129

- インチ: 1S/C9H9N3/c10-6-7-3-4-8-9(12-7)2-1-5-11-8/h3-4,11H,1-2,5H2

- InChIKey: YGYLLYDTWSIIGT-UHFFFAOYSA-N

- ほほえんだ: N1C2C=CC(C#N)=NC=2CCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 205

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 48.7

5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-235158-0.05g |

5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile |

1219022-67-9 | 95.0% | 0.05g |

$101.0 | 2025-02-20 | |

| Enamine | EN300-235158-10.0g |

5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile |

1219022-67-9 | 95.0% | 10.0g |

$2269.0 | 2025-02-20 | |

| Chemenu | CM235839-5g |

5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile |

1219022-67-9 | 97% | 5g |

$1323 | 2021-08-04 | |

| Enamine | EN300-235158-5.0g |

5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile |

1219022-67-9 | 95.0% | 5.0g |

$1530.0 | 2025-02-20 | |

| Chemenu | CM235839-1g |

5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile |

1219022-67-9 | 97% | 1g |

$*** | 2023-04-03 | |

| Aaron | AR00M67W-10g |

5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile |

1219022-67-9 | 94% | 10g |

$3145.00 | 2023-12-16 | |

| Aaron | AR00M67W-1g |

5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile |

1219022-67-9 | 95% | 1g |

$751.00 | 2025-02-28 | |

| Enamine | EN300-235158-1g |

5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile |

1219022-67-9 | 94% | 1g |

$528.0 | 2023-09-15 | |

| Enamine | EN300-235158-5g |

5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile |

1219022-67-9 | 94% | 5g |

$1530.0 | 2023-09-15 | |

| 1PlusChem | 1P00M5ZK-5g |

5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile |

1219022-67-9 | 94% | 5g |

$1953.00 | 2023-12-25 |

5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile 関連文献

-

J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529

-

Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875

5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrileに関する追加情報

5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile: A Comprehensive Overview

The compound 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile (CAS No. 1219022-67-9) is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of naphthyridines, which are heterocyclic aromatic compounds with a fused benzene ring and a pyridine ring. The presence of the tetrahydro group in the structure introduces a degree of saturation that can influence its physical and chemical properties. The cyano group (-CN) attached at the 2-position further enhances its reactivity and functional versatility.

Recent studies have highlighted the importance of naphthyridine derivatives in drug discovery and development. The tetrahydro substitution pattern in this compound is particularly interesting as it may provide improved pharmacokinetic properties compared to its fully unsaturated counterparts. For instance, the saturated ring system can enhance solubility and bioavailability, making it a promising candidate for therapeutic agents targeting various diseases.

The synthesis of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Researchers have explored various methodologies to construct the naphthyridine core, including cyclization reactions of appropriately substituted diamines or amides. The introduction of the cyano group is typically achieved through nucleophilic substitution or cyanoation reactions.

One of the most exciting developments in this field is the application of naphthyridine derivatives in anti-cancer drug design. Studies have shown that certain analogs of this compound exhibit potent anti-proliferative activity against various cancer cell lines. The cyano group plays a critical role in modulating the electronic properties of the molecule, which can influence its binding affinity to target proteins such as kinases or receptors.

In addition to its pharmacological applications, 5,6,7,8-Tetrahydro-1,naphthyridine-2-carbonitrile has also been investigated for its potential use in materials science. Its unique electronic structure makes it a candidate for applications in organic electronics or as a precursor for advanced materials such as conductive polymers or metal-organic frameworks (MOFs). Recent research has focused on optimizing its stability and conductivity under various conditions.

The structural flexibility of this compound allows for further functionalization to tailor its properties for specific applications. For example, substituting different groups at the naphthyridine ring can lead to variations in solubility, reactivity, and biological activity. This opens up avenues for exploring its use in areas such as agrochemicals or diagnostics.

From a synthetic standpoint, understanding the stereochemistry and regioselectivity during the formation of naphthyridines is crucial for achieving desired products with high purity. Advanced techniques such as X-ray crystallography and computational modeling have been employed to elucidate the molecular structure and reaction mechanisms involved in its synthesis.

In conclusion,5,naphthyridine derivatives like CAS No. 1219022-67-9 represent a valuable class of compounds with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into their properties and potential uses, making them an essential area of focus for chemists and pharmacologists alike.

1219022-67-9 (5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile) 関連製品

- 1805789-54-1(Samuraciclib hydrochloride)

- 5147-24-0(7-chloro-5-methyl-1H-Indole-2-carboxylic acid)

- 1806420-49-4(Methyl 5-bromo-2-(2-carboxyethyl)phenylacetate)

- 2228115-20-4(2-amino-3-(2-bromo-6-hydroxyphenyl)-3-hydroxypropanoic acid)

- 25371-54-4(Phosphonic acid,P-octadecyl-, dimethyl ester)

- 21635-21-2(1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one)

- 2228744-76-9(5-{bicyclo2.2.1heptan-2-yl}-1,3-oxazol-2-amine)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1804514-21-3(2-Cyano-6-mercaptoisonicotinic acid)

- 891125-01-2(N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-2-carboxamide)